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molecular formula C11H12N2OS B8686771 Cis-3-(BENZOTHIAZOL-2-YLAMINO)-CYCLOBUTANOL

Cis-3-(BENZOTHIAZOL-2-YLAMINO)-CYCLOBUTANOL

Cat. No. B8686771
M. Wt: 220.29 g/mol
InChI Key: VWFUAFPXBBDNGL-UHFFFAOYSA-N
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Patent
US08952037B2

Procedure details

A mixture of (1S,3S)-3-aminocyclobutanol hydrochloride (120 mg, 0.98 mmol, 1.0 eqv), 2-chloro-benzothiazole (purchased from ALDRICH™) (169 mg, 1 mmol, 1.02 eqv) and DIEA (286 mg, 2 mmol, 2.04 eqv) in NMP (2 mL) was heated to 180° C. for 2 hours in microwave. To the reaction mixture was added water, and the residue was extracted with EtOAc (30 mL). The combined organic layer was washed with brine and dried over Na2SO4. The organic layers were concentrated and purified by column chromatography on silica gel to give (1S,3S)-3-(benzo[d]thiazol-2-ylamino)cyclobutanol (160 mg, 0.72 mmol, yield 73%). ESI-MS (M+1): 221 calc. for C11H12N2OS 221.
[Compound]
Name
(1S,3S)-3-aminocyclobutanol hydrochloride
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
169 mg
Type
reactant
Reaction Step One
Name
Quantity
286 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.CC[N:13]([CH:17]([CH3:19])[CH3:18])C(C)C.O.CN1[C:26](=[O:27])CCC1>>[CH2:19]1[CH:26]([OH:27])[CH2:18][CH:17]1[NH:13][C:2]1[S:3][C:4]2[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:6]=1

Inputs

Step One
Name
(1S,3S)-3-aminocyclobutanol hydrochloride
Quantity
120 mg
Type
reactant
Smiles
Name
Quantity
169 mg
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC=C2
Name
Quantity
286 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with EtOAc (30 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1C(CC1O)NC2=NC3=CC=CC=C3S2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.72 mmol
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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